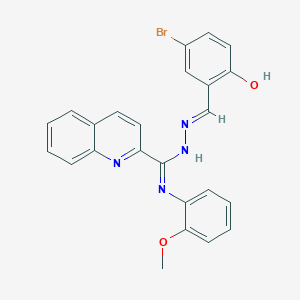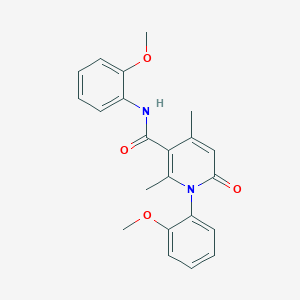
N~1~,N~2~-diisopropylhomoserinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~2~-diisopropylhomoserinamide (DIPHS) is a synthetic compound that has been widely used in scientific research. It is a homoserine derivative that is structurally similar to the neurotransmitter acetylcholine. DIPHS has been used to study the mechanisms of action of acetylcholine and its receptors, as well as to investigate the biochemical and physiological effects of acetylcholine agonists and antagonists.
Mechanism of Action
N~1~,N~2~-diisopropylhomoserinamide acts as an agonist for nicotinic acetylcholine receptors. When N~1~,N~2~-diisopropylhomoserinamide binds to these receptors, it causes them to open and allow the influx of ions such as sodium and calcium. This influx of ions leads to depolarization of the cell membrane and the generation of an action potential. N~1~,N~2~-diisopropylhomoserinamide also acts as an antagonist for muscarinic acetylcholine receptors, blocking the binding of acetylcholine and preventing the activation of these receptors.
Biochemical and Physiological Effects:
N~1~,N~2~-diisopropylhomoserinamide has a wide range of biochemical and physiological effects. It has been shown to stimulate the release of neurotransmitters such as dopamine and serotonin, as well as to enhance synaptic plasticity. N~1~,N~2~-diisopropylhomoserinamide has also been shown to have anti-inflammatory effects and to reduce oxidative stress. In addition, N~1~,N~2~-diisopropylhomoserinamide has been shown to improve cognitive function and memory in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using N~1~,N~2~-diisopropylhomoserinamide in lab experiments is that it is a relatively simple and inexpensive compound to synthesize. It also has a well-characterized mechanism of action and has been extensively studied in the scientific literature. However, one limitation of using N~1~,N~2~-diisopropylhomoserinamide is that it is not selective for specific subtypes of acetylcholine receptors, which can make it difficult to interpret the results of experiments. In addition, N~1~,N~2~-diisopropylhomoserinamide has a relatively short half-life and can be rapidly metabolized, which can limit its usefulness in certain experimental settings.
Future Directions
There are many potential future directions for research on N~1~,N~2~-diisopropylhomoserinamide. One area of interest is the development of more selective agonists and antagonists for specific subtypes of acetylcholine receptors. Another area of interest is the investigation of the effects of N~1~,N~2~-diisopropylhomoserinamide on various neurological and psychiatric disorders, such as Alzheimer's disease and schizophrenia. Additionally, there is potential for the use of N~1~,N~2~-diisopropylhomoserinamide as a therapeutic agent in the treatment of these and other disorders.
Synthesis Methods
N~1~,N~2~-diisopropylhomoserinamide can be synthesized by reacting homoserine lactone with isopropylamine in the presence of a catalyst. The resulting product is then purified by column chromatography. The synthesis of N~1~,N~2~-diisopropylhomoserinamide is relatively simple and can be performed using standard laboratory equipment.
Scientific Research Applications
N~1~,N~2~-diisopropylhomoserinamide has been used in a wide range of scientific research applications. It has been used to study the mechanisms of action of acetylcholine receptors, as well as to investigate the effects of acetylcholine agonists and antagonists on various physiological processes. N~1~,N~2~-diisopropylhomoserinamide has also been used in studies of the nervous system, including investigations of synaptic transmission and neural plasticity.
properties
IUPAC Name |
4-hydroxy-N-propan-2-yl-2-(propan-2-ylamino)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2/c1-7(2)11-9(5-6-13)10(14)12-8(3)4/h7-9,11,13H,5-6H2,1-4H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RECTVZDASSTPMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(CCO)C(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5110380 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-{[3-(dibenzylamino)propyl]amino}propyl)-2-(hydroxyimino)acetamide dihydrochloride](/img/structure/B6055192.png)
![4-{6-[4-(3-fluorobenzoyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl}morpholine](/img/structure/B6055197.png)
![2-[4-(2,4-dimethoxy-3-methylbenzyl)-1-(4-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6055204.png)
![methyl 2-{[(2-ethyl-1-piperidinyl)carbonothioyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B6055212.png)


![1-(3-phenylpropyl)-N-[2,2,2-trifluoro-1-(3-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6055238.png)
![N'-(2,4-dimethylphenyl)-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)urea](/img/structure/B6055246.png)

![2-{[2-(3-methoxybenzyl)-4-morpholinyl]methyl}-4,5,6,7-tetrahydro-1,3-benzothiazole](/img/structure/B6055269.png)
![2-methylbenzaldehyde [5-(2-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6055275.png)
![2-[1-(2-fluorobenzyl)-4-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6055282.png)
![3-{3-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-3-oxopropyl}-1H-indole](/img/structure/B6055284.png)
